2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole
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Overview
Description
2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a thiazole ring substituted with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole typically involves a multi-step process. One common method starts with the bromination of a precursor compound, such as 3-methylphenylthiazole, using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice in industrial settings to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups on the thiazole ring or the phenyl rings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products Formed
Scientific Research Applications
2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially modifying their function .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromomethyl)phenylpropionic acid: Another bromomethyl-substituted compound with different applications in organic synthesis.
3-Bromomethylphenylboronic acid pinacol ester: Used in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Uniqueness
2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole is unique due to its specific substitution pattern and the presence of the thiazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1217863-18-7 |
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Molecular Formula |
C22H16BrNS |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-[3-(bromomethyl)phenyl]-4,5-diphenyl-1,3-thiazole |
InChI |
InChI=1S/C22H16BrNS/c23-15-16-8-7-13-19(14-16)22-24-20(17-9-3-1-4-10-17)21(25-22)18-11-5-2-6-12-18/h1-14H,15H2 |
InChI Key |
ZIAGAOYXDFEXQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC(=C3)CBr)C4=CC=CC=C4 |
Origin of Product |
United States |
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